7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves similar reaction conditions and reagents, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(dipropylamino)ethyl]indolin-2-one: This compound is used for the treatment of Parkinson’s disease and primary restless legs syndrome.
7-chloro-4-aminoquinoline derivatives: These compounds have shown antimicrobial activity and are used in the development of new antimicrobial agents.
Uniqueness
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is unique due to its specific chemical structure and potential biological activities. Its indole backbone and specific substituents contribute to its distinct properties and applications in scientific research.
Eigenschaften
Molekularformel |
C16H21ClN2O2 |
---|---|
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
7-chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-8-19(9-4-2)10-7-11-5-6-12(17)14-13(11)15(20)16(21)18-14/h5-6H,3-4,7-10H2,1-2H3,(H,18,20,21) |
InChI-Schlüssel |
DHLUNHRJNTUEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C2C(=C(C=C1)Cl)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.